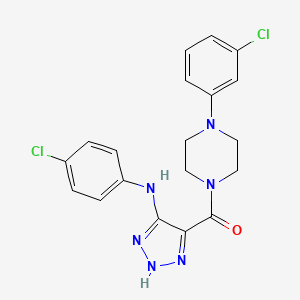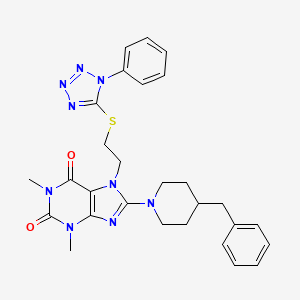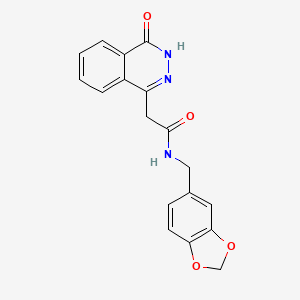
4-(3-chlorophenyl)-N-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,3-triazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(3-chlorophenyl)-N-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,3-triazole-5-carboxamide” is a synthetic organic compound that belongs to the class of triazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “4-(3-chlorophenyl)-N-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,3-triazole-5-carboxamide” typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Introduction of the Chlorophenyl Group: This step may involve a substitution reaction where a chlorophenyl group is introduced to the triazole ring.
Attachment of the Indenyl Group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, to attach the indenyl group to the triazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indenyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions could target the triazole ring or the chlorophenyl group, potentially leading to the formation of amine or hydroxy derivatives.
Substitution: The chlorophenyl group is a likely site for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can participate in various chemical reactions.
Biology
Biologically, triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound could be studied for its potential activity against various pathogens or cancer cell lines.
Medicine
In medicine, the compound might be investigated as a potential drug candidate. Its unique structure could interact with biological targets in ways that lead to therapeutic effects.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or coatings, that benefit from the stability and reactivity of the triazole ring.
作用機序
The mechanism of action of “4-(3-chlorophenyl)-N-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,3-triazole-5-carboxamide” would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or activating their function. The triazole ring could play a key role in binding to these molecular targets, while the chlorophenyl and indenyl groups might enhance its binding affinity and specificity.
類似化合物との比較
Similar Compounds
1,2,3-Triazole Derivatives: These compounds share the triazole ring and are known for their diverse biological activities.
Chlorophenyl Compounds: Compounds with a chlorophenyl group often exhibit antimicrobial and antifungal properties.
Indenyl Compounds: Indenyl derivatives are studied for their potential in materials science and catalysis.
Uniqueness
What sets “4-(3-chlorophenyl)-N-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,3-triazole-5-carboxamide” apart is the combination of these three functional groups in a single molecule. This unique structure could confer a combination of properties that make it particularly useful in specific applications, such as targeted drug delivery or advanced materials.
特性
分子式 |
C18H15ClN4O |
|---|---|
分子量 |
338.8 g/mol |
IUPAC名 |
5-(3-chlorophenyl)-N-(2,3-dihydro-1H-inden-5-yl)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C18H15ClN4O/c19-14-6-2-5-13(9-14)16-17(22-23-21-16)18(24)20-15-8-7-11-3-1-4-12(11)10-15/h2,5-10H,1,3-4H2,(H,20,24)(H,21,22,23) |
InChIキー |
YDXFSFXKBIBHHE-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)C3=NNN=C3C4=CC(=CC=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,3-dimethylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14103285.png)
![1,7-dimethyl-9-(3-methylphenyl)-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14103286.png)
![1-(3-Ethoxy-4-hydroxyphenyl)-2-(furan-2-ylmethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14103287.png)
![7-Chloro-1-(4-methylphenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14103290.png)
![5-[(3-Chlorophenyl)amino]-N-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B14103297.png)
![1-(3-Hydroxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14103301.png)


![1-(3-Methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14103321.png)


![1-(3,4-Diethoxyphenyl)-2-[3-(dimethylamino)propyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14103343.png)
![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-chlorophenyl)acetamide](/img/structure/B14103348.png)
![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-3-(furan-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B14103349.png)
